N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Introduction of the Fluorophenyl Group: This step can be achieved through a substitution reaction, where a fluorophenyl group is introduced to the core structure.
Attachment of the Dimethylphenyl Group: This step involves the coupling of a dimethylphenyl group to the core structure, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical and physical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-difluorophenyl)-4-methylbenzenepropanamide
- N-(3,4-dimethylphenyl)-1-(2-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- N-(3,4-dimethylphenyl)-1-(2-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Uniqueness
N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide stands out due to its specific combination of functional groups and structural elements. The presence of both dimethylphenyl and fluorophenyl groups, along with the pyrrolo[1,2-a]pyrazine core, imparts unique chemical and physical properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c1-15-9-10-17(14-16(15)2)24-22(27)26-13-12-25-11-5-8-20(25)21(26)18-6-3-4-7-19(18)23/h3-11,14,21H,12-13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAYQFDUSUXSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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